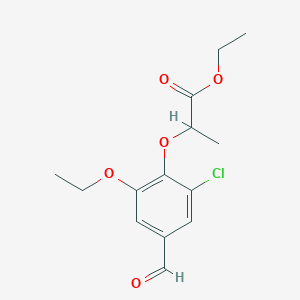

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Description

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a synthetic organic compound characterized by a phenoxy core substituted with chlorine (position 2), ethoxy (position 6), and formyl (position 4) groups. The propanoate side chain at position 2 of the phenoxy ring is esterified with an ethyl group.

Properties

IUPAC Name |

ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFWTBJDWLNXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:

-

Reaction :

-

Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH, K₂CO₃) aqueous media at elevated temperatures (60–100°C) .

-

Application : The carboxylic acid derivative (2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid) serves as a precursor for amide coupling, as demonstrated in sulfonamide syntheses .

Formyl Group Reactivity

The aldehyde group participates in condensation and nucleophilic addition reactions:

Schiff Base Formation

-

Reaction : Condensation with amines or heterocycles (e.g., indolin-2-one) to form imine derivatives.

-

Example : Reaction with 5-iodoindolin-2-one in ethanol catalyzed by piperidine yields a conjugated Schiff base, confirmed by -NMR and HRMS .

-

Conditions : Reflux in ethanol (80°C, 3 h) with catalytic piperidine .

Nucleophilic Addition

-

The formyl group reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form secondary alcohols or reduced products, though specific examples for this compound require extrapolation from analogous systems .

Chlorine Substitution Reactions

The chloro substituent at the 2-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Reaction :

-

Conditions : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or displacement with amines/thiols in polar aprotic solvents (DMF, DMSO) .

-

Example : In palladium-mediated reactions, the chloro group is replaced by alkenyl or aryl groups to form complex biaryl structures .

Ether Cleavage and Functionalization

The ethoxy group can undergo demethylation or transetherification:

-

Reaction :

-

Application : Cleavage to a phenolic hydroxyl group enables further electrophilic substitution (e.g., sulfonation, nitration) .

Ester Transfunctionalization

The ethyl ester participates in transesterification and aminolysis:

-

Reaction with Amines :

-

Example : Treatment with tert-butyl carbamate derivatives in DMF using PyAOP/DIPEA yields amide-linked conjugates .

Participating in Heterocyclic Syntheses

The compound serves as a building block for fused pyrimidinones and oxazinones:

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate has diverse applications across several scientific domains:

Organic Chemistry

- Building Block for Synthesis: The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Research

- Enzyme Studies: It is utilized in studies examining enzyme-substrate interactions. The compound can act as a substrate or inhibitor for specific enzymes, making it valuable for understanding biochemical pathways.

- Biochemical Assays: Employed as a probe in assays to investigate enzyme activity and metabolic processes.

Medicinal Chemistry

- Drug Discovery: The compound's structure allows it to interact with biological targets relevant to disease pathways, making it a candidate for developing new therapeutic agents.

- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its use in cancer therapy.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 15 µM, attributed to apoptosis induction via caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis via caspase activation |

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. The results showed that it significantly increased PGE2 levels, which are essential for tissue regeneration and healing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key Compounds:

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate Structural Differences:

- Replaces the ethoxy group (OCH₂CH₃) at position 6 with methoxy (OCH₃).

- Propanoate ester group is methyl (COOCH₃) instead of ethyl (COOCH₂CH₃). Impact:

- Reduced steric bulk and lipophilicity compared to the ethyl ester due to smaller substituents.

- May exhibit altered reactivity in nucleophilic acyl substitution reactions .

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid Structural Differences:

- Carboxylic acid (-COOH) replaces the ethyl ester (-COOCH₂CH₃).

- Impact :

- Higher polarity and water solubility compared to the ester form.

- Likely to engage in hydrogen bonding, influencing crystallinity and solubility in polar solvents .

Haloxyfop Ethoxyethyl Ester (from pesticide literature)

- Structural Differences :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate | C₁₃H₁₅ClO₅ | 287.7 (calculated) | -Cl (position 2), -OCH₂CH₃ (position 6), -CHO (position 4) | Ester, formyl, ether |

| Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate | C₁₂H₁₃ClO₅ | 273.7 (inferred) | -Cl (position 2), -OCH₃ (position 6), -CHO (position 4) | Ester, formyl, ether |

| 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid | C₁₂H₁₃ClO₅ | 273.7 | -Cl (position 2), -OCH₂CH₃ (position 6), -CHO (position 4) | Carboxylic acid, formyl, ether |

Notes:

Functional Group Reactivity

- Formyl Group (-CHO) :

- Ester vs. Carboxylic Acid :

- Ethyl and methyl esters are more hydrolytically stable than the acid form under basic conditions.

- The acid form’s -COOH group facilitates salt formation, improving bioavailability in pharmaceutical contexts .

Biological Activity

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural characteristics suggest that it may interact with various biological targets, leading to diverse effects.

Chemical Structure and Properties

The compound features a chloro group and an ethoxy group attached to a phenoxy structure, which is known to influence its reactivity and biological interactions. The presence of the formyl group further enhances its potential for various chemical reactions.

While specific mechanisms of action for this compound are not extensively documented, it is believed that its biological activity may be mediated through interactions with enzymes or receptors. This could lead to alterations in biochemical pathways, impacting processes such as inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound is also investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives have shown cytotoxic effects against human cancer cell lines, including colorectal carcinoma and epidermoid carcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of related compounds:

- Cell Lines Tested : HCT-116 (colorectal carcinoma), HEP2 (epidermoid carcinoma)

- Method : MTT assay

- Results : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating higher potency against cancer cells .

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound A | HCT-116 | 5.3 | More potent |

| Compound B | HEP2 | 3.1 | Comparable |

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving chlorinated phenols and ethyl propanoate derivatives. The synthesis process typically includes steps like oxidation and substitution reactions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes associated with inflammatory processes. For instance, it has been shown to inhibit prostaglandin E2 (PGE2) production by blocking the activity of 15-prostaglandin dehydrogenase (15-PGDH), which is crucial for regulating inflammatory responses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to assess its efficacy:

| Compound | Activity Type | Biological Target |

|---|---|---|

| Ethyl 2-(2-chloro-4-formylphenoxy)propanoate | Antimicrobial | Bacterial cell wall synthesis |

| Ethyl 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate | Anticancer | Apoptosis induction |

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves condensation reactions. For instance, Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy) acetate derivatives are synthesized via acid-catalyzed reactions (e.g., HCl gas) in ethanol under ambient conditions . Key parameters include:

- Catalyst selection : Pd-based catalysts (e.g., PdCl₂(dppf)) in DMF/water mixtures at 80–120°C for coupling reactions .

- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity, while ethanol is suitable for acid-mediated condensations .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 0.67 hours at 120°C with microwave irradiation) .

Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.

Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystallographic disorder. To resolve these:

Validate NMR assignments : Use 2D techniques (HSQC, HMBC) to confirm proton-carbon correlations .

Crystallographic refinement : Employ SHELXL for high-resolution data to model disorder or anisotropic displacement parameters .

Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassigned peaks.

For example, the formyl group’s orientation in the crystal lattice may differ from solution conformers, necessitating multi-method validation .

Basic: What analytical techniques are critical for characterizing purity and functional groups in this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aldehyde intermediates) using C18 columns and acetonitrile/water gradients .

- FT-IR : Confirms functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂/CH₃ groups) and monitor coupling constants for stereochemical analysis .

Advanced: How can catalytic systems be tailored to improve yield in cross-coupling reactions involving this compound?

Methodological Answer:

Optimize palladium catalysts and ligands for Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Ligand screening : Use JosiPhos or XPhos ligands to enhance steric and electronic effects, reducing side reactions .

- Solvent/base pairs : DMF with Na₂CO₃ facilitates deprotonation, while dioxane/K₃PO₄ improves stability of Pd intermediates .

- Leaching prevention : Add TBAB (tetrabutylammonium bromide) to stabilize colloidal Pd particles, increasing turnover number .

Monitor reaction progress via TLC or in situ Raman spectroscopy to terminate at optimal conversion.

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Exotherm management : Use jacketed reactors with controlled cooling during HCl gas introduction to prevent runaway reactions .

- Byproduct formation : Implement inline IR spectroscopy to detect intermediates (e.g., formyl group degradation) and adjust stoichiometry .

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) for large batches .

Advanced: How can mechanistic studies elucidate the role of the formyl group in reactivity?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated formyl (RCDO) to identify rate-determining steps .

- Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states, highlighting electron-deficient regions at the formyl carbon .

- Trapping experiments : Add nucleophiles (e.g., hydroxylamine) to intercept intermediates, analyzed via LC-MS .

Basic: What spectroscopic red flags indicate degradation or isomerization during storage?

Methodological Answer:

- NMR shifts : New peaks near δ 9.5 ppm suggest aldehyde oxidation to carboxylic acid.

- UV-Vis absorbance : Increased absorption at ~300 nm indicates conjugated byproducts .

- HPLC retention time shifts : Monitor for split peaks, signaling enantiomer separation or hydrate formation .

Store under inert gas (Ar) at -20°C in amber vials to minimize light/oxygen exposure.

Advanced: How can crystallographic twinning or pseudo-symmetry complicate structure determination, and what refinements are required?

Methodological Answer:

- Twinning detection : Use PLATON’s TWIN law or ROTAX to identify twin domains in diffraction data .

- HKLF5 refinement : Apply in SHELXL to model overlapping reflections, adjusting BASF parameters for twin fraction .

- Pseudo-symmetry resolution : Restrain anisotropic displacement parameters (ADPs) for overlapping atoms to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.